3-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of 3-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds . One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amino and carboxamide groups . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
3-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions, influencing its biological activity . It may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide can be compared with other similar pyrazole derivatives, such as:
3-Amino-1-phenyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the diethyl substitution, which may affect its reactivity and biological activity.
3-Amino-N-ethyl-N-phenyl-1H-pyrazole-5-carboxamide: Contains only one ethyl group, leading to differences in steric and electronic properties.
3-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide: Substitution with methyl groups instead of ethyl groups, resulting in variations in chemical behavior and applications.
Properties
IUPAC Name |
5-amino-N,2-diethyl-N-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-17(11-8-6-5-7-9-11)14(19)12-10-13(15)16-18(12)4-2/h5-10H,3-4H2,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFXNEXRYHYIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N(CC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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